N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopentanecarbonyl-substituted indoline core and a 4-methoxyphenoxyacetamide side chain. The indoline moiety is acylated at the 1-position with a cyclopentane carbonyl group, while the 6-position is linked to a phenoxyacetamide group bearing a para-methoxy substitution. The compound’s design leverages the acetamide functional group, a common pharmacophore in medicinal chemistry, combined with aromatic and aliphatic substituents to optimize physicochemical and binding properties .
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-19-8-10-20(11-9-19)29-15-22(26)24-18-7-6-16-12-13-25(21(16)14-18)23(27)17-4-2-3-5-17/h6-11,14,17H,2-5,12-13,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAVAXVVOIKPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through cyclization reactions.
Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced via acylation reactions using cyclopentanecarbonyl chloride.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is attached through etherification reactions using 4-methoxyphenol and appropriate coupling agents.
Final Amidation: The final step involves amidation to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogs: Positional Isomerism
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- Key Difference: The methoxy group on the phenoxy moiety is at the 3-position (meta) rather than the 4-position (para) .
- Implications : The para-substitution in the target compound may enhance electronic effects (e.g., resonance stabilization) and steric accessibility compared to the meta-isomer. Para-substituted aryl groups often exhibit improved binding affinity in receptor-ligand interactions due to optimized spatial orientation.
Functional Group Parallels: Acetamide Derivatives
Peliglitazar (CAS-331744-64-0)
- Structure: Contains a 4-methoxyphenoxycarbonyl group linked to a glycine moiety and a substituted oxazole .
- Therapeutic Use : Treats type II diabetes and metabolic syndrome via PPAR-α/γ dual agonism.
- Comparison: While both compounds share a 4-methoxyphenoxy motif, Peliglitazar’s oxazole-ethoxy tail and glycine backbone contrast with the target compound’s indoline-acetamide framework. This divergence likely directs Peliglitazar toward metabolic regulation, whereas the target compound’s indoline core may favor CNS or kinase-related targets.
N-(4-hydroxyphenyl)acetamide (Paracetamol)
Pharmacologically Active Acetamides
U-48800 and U-51754
- Structure: 2-(halophenyl)-N-cyclohexylacetamides with dimethylamino groups .
- Therapeutic Use : Opioid receptor agonists (synthetic opioids).
- Comparison : The target compound lacks the halogenated aryl and tertiary amine groups critical for opioid receptor binding. Its indoline and cyclopentane motifs suggest divergent mechanisms, possibly kinase or protease inhibition.
Goxalapladib (CAS-412950-27-7)
- Structure : Complex acetamide with naphthyridine, trifluoromethyl biphenyl, and methoxyethyl-piperidine groups .
- Therapeutic Use : Anti-atherosclerosis via Lp-PLA2 inhibition.
- Comparison : The target compound’s simpler architecture may limit its utility in enzyme inhibition but could enhance blood-brain barrier penetration for CNS applications.
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
